6-Bromo-2-methoxy-N-(propan-2-yl)pyridin-3-amine
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Overview
Description
6-Bromo-2-methoxy-N-(propan-2-yl)pyridin-3-amine is a heterocyclic compound that features a bromine atom, a methoxy group, and an isopropylamine group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-methoxy-N-(propan-2-yl)pyridin-3-amine typically involves the bromination of 2-methoxypyridine followed by amination. One common method is the bromination of 2-methoxypyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 6-bromo-2-methoxypyridine is then reacted with isopropylamine under basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-methoxy-N-(propan-2-yl)pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, or the compound can undergo reduction reactions to modify the pyridine ring.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura couplings.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Bromo-2-methoxy-N-(propan-2-yl)pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and agrochemicals.
Material Science: It is used in the development of novel materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 6-Bromo-2-methoxy-N-(propan-2-yl)pyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The presence of the bromine atom and methoxy group can influence its binding affinity and selectivity towards these targets. The isopropylamine group can enhance its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methoxynaphthalene: Similar in structure but with a naphthalene ring instead of a pyridine ring.
6-Bromo-2-pyridinecarboxaldehyde: Contains a formyl group instead of a methoxy group.
2-Bromo-6-methylpyridine: Similar but with a methyl group instead of a methoxy group.
Uniqueness
6-Bromo-2-methoxy-N-(propan-2-yl)pyridin-3-amine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxy group can influence its electronic properties, while the isopropylamine group can affect its pharmacokinetic profile.
Properties
CAS No. |
374784-52-8 |
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Molecular Formula |
C9H13BrN2O |
Molecular Weight |
245.12 g/mol |
IUPAC Name |
6-bromo-2-methoxy-N-propan-2-ylpyridin-3-amine |
InChI |
InChI=1S/C9H13BrN2O/c1-6(2)11-7-4-5-8(10)12-9(7)13-3/h4-6,11H,1-3H3 |
InChI Key |
CYFXZOXFAKLRSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(N=C(C=C1)Br)OC |
Origin of Product |
United States |
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